molecular formula C19H17NO2 B231010 2,6-Bis(alpha-hydroxybenzyl)pyridine

2,6-Bis(alpha-hydroxybenzyl)pyridine

Cat. No.: B231010
M. Wt: 291.3 g/mol
InChI Key: BLYVGYMKKWGWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(alpha-hydroxybenzyl)pyridine is a pyridine-based organic compound of significant interest in chemical and biochemical research. Structurally, it features a central pyridine ring disubstituted at the 2 and 6 positions with alpha-hydroxybenzyl groups. This molecular architecture suggests potential for applications in catalysis, material science, and as a building block for synthesizing more complex molecules, such as ligands for metal coordination complexes. Pyridine derivatives are known to serve as key scaffolds in medicinal chemistry and functional materials. Researchers value this compound for its potential chelating properties and the reactivity of its benzyl alcohol groups, which can be further functionalized. Its mechanism of action in specific research contexts is dependent on the application, potentially involving interactions with metal ions or other biological targets. This product is provided as a high-purity solid to ensure consistent and reliable experimental results. It is intended for laboratory research purposes only and is not for human or veterinary diagnostic use, or for personal consumption. Researchers should consult the relevant safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

[6-[hydroxy(phenyl)methyl]pyridin-2-yl]-phenylmethanol

InChI

InChI=1S/C19H17NO2/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)15-10-5-2-6-11-15/h1-13,18-19,21-22H

InChI Key

BLYVGYMKKWGWCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)C(C3=CC=CC=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)C(C3=CC=CC=C3)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,6 Bis Alpha Hydroxybenzyl Pyridine

Direct Synthetic Pathways for 2,6-Bis(alpha-hydroxybenzyl)pyridine

The synthesis of this compound can be approached through a few key retrosynthetic disconnections. The most prominent methods involve the reduction of a diketone precursor or the construction of the alcohol moieties via organometallic addition to an aldehyde.

Reduction of 2,6-Dibenzoylpyridine (B3054019) Precursors

The most direct and widely recognized method for synthesizing this compound is through the reduction of its diketone precursor, 2,6-dibenzoylpyridine. This precursor is a stable, solid compound that can be prepared through various established methods.

The core of this synthetic step is the reduction of the two ketone functional groups to secondary alcohols. This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using a variety of reducing agents.

Key Reducing Agents and Conditions:

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of ketones and aldehydes. The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The borohydride reagent donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of each benzoyl group, followed by protonation of the resulting alkoxide from the solvent to yield the hydroxyl group.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ will also readily reduce the ketones to the desired diol. Due to its high reactivity, this reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the alkoxide intermediates.

The choice of reagent depends on the desired reaction conditions and the presence of other functional groups in more complex derivatives. For the direct reduction of 2,6-dibenzoylpyridine, NaBH₄ is generally sufficient and safer to handle.

MethodPrecursorTypical ReagentsSolventProduct
Ketone Reduction2,6-DibenzoylpyridineSodium Borohydride (NaBH₄)Methanol or EthanolThis compound
Ketone Reduction2,6-DibenzoylpyridineLithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl EtherThis compound

Alternative Synthetic Approaches for the α-Hydroxybenzyl Moieties

An alternative strategy for constructing the diol involves forming the carbon-carbon bond central to the α-hydroxybenzyl group. This is typically achieved through the addition of a phenyl nucleophile to a dialdehyde (B1249045) precursor.

This pathway utilizes 2,6-pyridinedicarboxaldehyde as the starting material. This compound features two aldehyde groups at the 2 and 6 positions of the pyridine (B92270) ring. The synthesis proceeds via a Grignard reaction, where a phenylmagnesium halide (e.g., phenylmagnesium bromide, PhMgBr) acts as the phenyl nucleophile.

The reaction mechanism involves the nucleophilic attack of the phenyl group from the Grignard reagent on the carbonyl carbons of both aldehyde groups. Two equivalents of the Grignard reagent are required per equivalent of the dialdehyde. The reaction is conducted in an anhydrous ether solvent, and a subsequent acidic workup protonates the intermediate alkoxides to yield the final this compound product. This method is particularly useful for creating derivatives with substituted phenyl rings by simply using the corresponding substituted phenyl Grignard reagent.

Strategies for Derivatization and Structural Modification of the this compound Core

The this compound molecule possesses three distinct regions for chemical modification: the two hydroxyl groups, the two peripheral benzyl (B1604629) rings, and the central pyridine ring.

Functionalization of Hydroxyl Groups

The secondary alcohol groups are often the most reactive sites for derivatization.

Oxidation: The two hydroxyl groups can be oxidized back to the corresponding ketones, regenerating the 2,6-dibenzoylpyridine precursor. This can be accomplished using a range of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) or through Swern or Dess-Martin periodinane oxidation, which are known for their mild conditions.

Esterification: The diol can be converted into a diester by reacting it with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction allows for the introduction of a wide variety of acyl groups, thereby tuning the steric and electronic properties of the molecule.

Etherification: Formation of a diether is possible through a Williamson ether synthesis. The diol is first treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl groups, forming a dialkoxide. This intermediate is then treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding diether.

Reaction TypeTarget SiteTypical ReagentsExpected Product Class
OxidationHydroxyl GroupsPCC, DMP, or Swern ReagentsDiketone
EsterificationHydroxyl GroupsAcyl Chloride/Anhydride, BaseDiester
EtherificationHydroxyl GroupsNaH followed by Alkyl HalideDiether

Modifications of the Benzyl Moieties

The two phenyl rings are susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edu The existing substituent on the rings, the -CH(OH)-pyridine group, is an activating ortho-, para-director. Therefore, electrophiles will preferentially add to the positions ortho or para to the point of attachment to the parent molecule.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield a mixture of dinitro-substituted products, with nitration occurring at the ortho and para positions of each phenyl ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would lead to halogen substitution, again favoring the ortho and para positions.

Friedel-Crafts Reactions: Acylation or alkylation of the phenyl rings can be achieved under Friedel-Crafts conditions, though the presence of the Lewis basic hydroxyl and pyridine groups can complicate the reaction by coordinating to the catalyst. Protection of these groups may be necessary prior to attempting this modification.

Substitutions on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic substitution. youtube.com Such reactions, if they occur, typically require harsh conditions and proceed at the 3- and 5-positions. youtube.com

N-Oxidation: A more common and strategic modification is the oxidation of the pyridine nitrogen atom. Using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA), the corresponding pyridine N-oxide can be formed. The N-oxide group alters the electronic properties of the ring, making it more amenable to certain substitution reactions.

Nucleophilic Aromatic Substitution: While the parent molecule is not primed for nucleophilic substitution on the pyridine ring, this pathway could be accessed if the pyridine ring were pre-functionalized with good leaving groups, such as halogens, at the 4-position or other available sites.

Synthesis of Related Pyridine-2,6-Bis(alcohol) Scaffolds (e.g., 2,6-Bis(hydroxymethyl)pyridine) for Comparative Studies

The preparation of 2,6-bis(hydroxymethyl)pyridine is a key focus for creating versatile chemical precursors used in the synthesis of metal complexes, catalysts, and biopolymers. ethz.ch Both chemical and biological routes have been developed, each with distinct advantages and limitations.

Chemo-Catalytic Routes

Traditional organic synthesis provides a well-established, albeit often strenuous, path to 2,6-bis(hydroxymethyl)pyridine. A common chemo-catalytic approach begins with the readily available starting material, 2,6-lutidine. ethz.chgoogle.com This method involves a two-step process:

Oxidation: The initial step is the oxidation of the two methyl groups of 2,6-lutidine. This is typically achieved using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in water, to form the intermediate dipicolinic acid. ethz.chgoogle.com

Reduction: The subsequent step involves the reduction of the dicarboxylic acid intermediate. A common reducing agent combination for this transformation is sodium borohydride and iodine (NaBH₄/I₂) in a solvent like tetrahydrofuran. ethz.ch

Table 1: Summary of a Chemo-Catalytic Route to 2,6-Bis(hydroxymethyl)pyridine

ParameterDescriptionReference
Starting Material2,6-Lutidine ethz.ch
Key Steps1. Oxidation to Dipicolinic Acid 2. Reduction to Diol ethz.chgoogle.com
ReagentsOxidation: Potassium Permanganate (KMnO₄) Reduction: Sodium Borohydride/Iodine (NaBH₄/I₂) ethz.ch
Reported Yield~64% (overall) ethz.ch
LimitationsMulti-step process, use of excess strong reagents, environmental burden. ethz.ch

Biocatalytic Approaches (e.g., Whole-Cell Biocatalysis)

Biocatalytic methods present a modern, sustainable alternative to classical chemical synthesis. The use of whole-cell biocatalysts, in particular, has been successfully applied to produce 2,6-bis(hydroxymethyl)pyridine in a single pot from 2,6-lutidine. rsc.org This approach leverages the chemo-, regio-, and stereoselectivity of enzymes to perform transformations that are challenging to achieve through conventional chemistry. ethz.ch

A notable example is the use of recombinant Escherichia coli cells engineered to express the enzyme xylene monooxygenase (XMO) from Pseudomonas putida. ethz.chgoogle.com This enzyme is capable of sequentially oxidizing the two methyl groups of 2,6-lutidine. The process offers several advantages over chemo-catalytic routes:

One-Pot Synthesis: It streamlines the process from a multi-step procedure to a single bioconversion. rsc.org

Sustainability: It operates under mild conditions and avoids the use of harsh, toxic chemical reagents. rsc.org

High Titer: The process has been scaled up to achieve product titers exceeding 12 g/L with a space-time yield of 0.8 g L⁻¹ h⁻¹. rsc.org

The reaction proceeds through the intermediate 6-methyl-2-pyridine methanol. ethz.ch The whole-cell system is self-sufficient, as the host organism can regenerate the necessary and costly cofactors (like NADH) required by the monooxygenase enzyme. ethz.chnih.gov This efficient one-pot biocatalytic process represents a simpler and more environmentally friendly route compared to traditional organic synthesis protocols. rsc.org

Table 2: Research Findings on Whole-Cell Biocatalysis for 2,6-Bis(hydroxymethyl)pyridine Synthesis

ParameterDescriptionReference
BiocatalystRecombinant E. coli whole cells rsc.org
Key EnzymeXylene Monooxygenase (XMO) from Pseudomonas putida ethz.chgoogle.com
Starting Material2,6-Lutidine rsc.org
Process TypeOne-pot bioconversion rsc.org
Key Intermediate6-Methyl-2-pyridine methanol ethz.ch
Achieved Titer> 12 g/L rsc.org
Space-Time Yield0.8 g L⁻¹ h⁻¹ rsc.org

Coordination Chemistry of 2,6 Bis Alpha Hydroxybenzyl Pyridine Based Ligands

Ligand Design Principles and Coordination Modes

The design of 2,6-Bis(alpha-hydroxybenzyl)pyridine as a ligand is predicated on the strategic placement of donor atoms to facilitate chelation with a central metal ion. The core structure features a pyridine (B92270) ring, providing a nitrogen donor, flanked by two alpha-hydroxybenzyl substituents, each offering a potential oxygen donor from the hydroxyl group.

N,O-Chelation Properties of the Pyridine and α-Hydroxybenzyl Groups

The primary coordination mode anticipated for this compound involves the synergistic action of the central pyridine nitrogen and the oxygen atoms of the two hydroxyl groups. This arrangement allows the ligand to act as a tridentate 'pincer' ligand, forming two stable five-membered chelate rings with a coordinated metal ion. This N,O,O-coordination is a common and stable arrangement for this class of ligands.

Studies on the analogous ligand, 2,6-bis(2'-hydroxyphenyl)pyridine , which features a similar N,O,O donor set, confirm this chelation behavior. Upon deprotonation of the phenolic hydroxyl groups, this ligand coordinates strongly to metal ions like Fe(III) and Cu(II). The formation constants for the 1:1 complexes of 2,6-bis(2'-hydroxyphenyl)pyridine with Fe(III) and Cu(II) have been determined to be significantly high, with log β₁ values of 21.5 and 18.5, respectively, indicating very stable complex formation. It is reasonable to predict that this compound, upon deprotonation of its benzylic alcohols, would exhibit similar strong N,O-chelation.

Potential for Multidentate Coordination

Furthermore, if the hydroxyl groups remain protonated, they can act as hydrogen bond donors, influencing the crystal packing of the metal complexes. In scenarios with larger metal ions or specific reaction conditions, the ligand could potentially bridge two metal centers, leading to the formation of dimeric or polymeric structures.

Formation of Metal Complexes with Transition Metal Ions

The formation of stable complexes with transition metal ions is a key anticipated feature of this compound. The synthesis would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Synthesis and Stoichiometry of Metal Complexes

While specific synthetic procedures for this compound complexes are not detailed in the available literature, general methods for related ligands can be considered. For instance, the synthesis of metal complexes with 2,6-bis(2'-hydroxyphenyl)pyridine has been achieved by reacting the ligand with metal salts in a water/DMSO medium. The resulting stoichiometry is often dependent on the metal-to-ligand ratio and the coordination preferences of the metal ion.

Common stoichiometries for tridentate pincer ligands include 1:1 (ML) and 2:1 (M₂L) metal-to-ligand ratios, as well as 1:2 (ML₂) ratios where the metal ion is octahedrally coordinated by two ligand molecules. For example, with Fe(III) and Al(III), 2,6-bis(2'-hydroxyphenyl)pyridine forms homoleptic, anionic bis-complexes of the type [M(L)₂]⁻. In contrast, with Cu(II), a dinuclear complex, [Cu(L)(py)]₂, was formed. This highlights the variability in stoichiometry that can be expected.

Investigation of Coordination Geometries and Stereochemistry

The coordination geometry of metal complexes with this compound would be dictated by the coordination number and electronic configuration of the central metal ion. For a 1:1 complex with a six-coordinate metal ion, a distorted octahedral geometry is likely, with the ligand occupying a meridional position and the remaining sites filled by solvent molecules or other anions.

In the case of 1:2 complexes, such as those observed for Fe(III) and Al(III) with the analogous 2,6-bis(2'-hydroxyphenyl)pyridine, the two tridentate ligands wrap around the metal center to create a pseudo-octahedral environment. The presence of the chiral centers at the alpha-carbon of the hydroxybenzyl groups in this compound would introduce stereochemical complexity, with the potential for the formation of diastereomeric complexes.

Table 1: Crystallographic Data for Metal Complexes of the Analogous Ligand 2,6-bis(2'-hydroxyphenyl)pyridine

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
[Al(L)₂Na(EtOH)₃]MonoclinicP2₁/n12.59916.65317.525100.274
[Fe(L)₂Na(EtOH)₃]MonoclinicP2₁/n12.75316.71517.49399.684
[Cu(L)(py)]₂MonoclinicP2₁/n13.3869.36814.656100.652

Data sourced from Hegetschweiler et al.

Comparative Analysis with Other 2,6-Bis-Substituted Pyridine Ligands

The coordination chemistry of this compound can be contextualized by comparing it to other well-known 2,6-bis-substituted pyridine ligands.

Pybox (2,6-bis(oxazolin-2-yl)pyridine) Ligands: Pybox ligands are a prominent class of C₂-symmetric chiral ligands used extensively in asymmetric catalysis. Like the target compound, they are typically tridentate, coordinating through the central pyridine nitrogen and the two nitrogen atoms of the oxazoline (B21484) rings. The primary difference lies in the donor atoms of the side arms (N vs. O) and the nature of the chelate rings formed. The stereogenic centers in Pybox ligands are within the oxazoline rings, and their steric and electronic properties have been finely tuned for a wide range of enantioselective transformations.

BTP (2,6-bis(1,2,4-triazin-3-yl)pyridine) and BBP (2,6-bis(benzimidazol-2-yl)pyridine) Ligands: These ligands are known for their strong coordination to lanthanide and actinide ions, particularly in the context of nuclear waste separation. They possess a rigid, planar structure with all-nitrogen donor atoms, forming highly stable complexes. In contrast, this compound is more flexible due to the sp³-hybridized benzylic carbons and has a mixed N,O donor set, which would lead to different coordination preferences, likely favoring transition metals over lanthanides.

Electronic and Structural Modulation of Metal Centers by this compound Ligands

The ligand this compound, featuring a central pyridine ring flanked by two alpha-hydroxybenzyl arms, presents a versatile N,O,O-tridentate coordination environment. The electronic and steric properties of the metal center in its complexes can be significantly influenced by the coordination of this ligand. The deprotonation of the hydroxyl groups upon complexation creates two anionic alkoxide donors, which are strong sigma-donors. This donation of electron density to the metal center can modulate its redox potential and influence the stability of different oxidation states.

The presence of the bulky benzyl (B1604629) groups introduces significant steric hindrance around the metal center. This steric bulk can dictate the coordination geometry and the accessibility of the metal for further reactions. For instance, in complexes with late transition metals, the steric crowding may favor lower coordination numbers or distorted geometries.

While specific crystallographic and detailed spectroscopic data for complexes of this compound are not widely available in the public domain, the behavior of structurally related ligands provides valuable insights. For instance, the coordination chemistry of 2,6-bis(2'-hydroxyphenyl)pyridine and 2,6-bis(hydroxymethyl)pyridine has been more extensively studied.

Complexes of the related ligand, 2,6-bis(2'-hydroxyphenyl)pyridine, with Fe(III) and Al(III) form homoleptic, anionic bis-complexes of the type [M(L)₂]⁻ with an approximate D₂ symmetry. researchgate.net In the case of Cu(II), a dinuclear, centrosymmetric complex, [Cu(L)(py)]₂, is formed. researchgate.net The formation of these different stoichiometries and structures highlights the influence of the metal ion's size, charge, and electronic configuration on the resulting complex.

The coordination of 2,6-bis(hydroxymethyl)pyridine with Co(II) and Ni(II) salts leads to the formation of 2:1 (ligand:metal) complexes. whiterose.ac.uk The geometry of these complexes is influenced by the counter-anions present in the reaction. For example, with chloride and nitrate (B79036) salts, N₂O₄ hexacoordinated metal ions are observed, whereas with thiocyanate, the coordination environment is N₄O₂. whiterose.ac.uk This demonstrates that even subtle changes in the reaction conditions can lead to significant structural modulation of the metal center.

The electronic properties of such complexes are also subject to modulation. For example, the electronic absorption spectra of transition metal complexes are indicative of the d-orbital splitting, which is a direct consequence of the ligand field environment. While detailed electronic spectral data for this compound complexes are not readily found, studies on related pyridine-based complexes show characteristic d-d transitions and ligand-to-metal charge transfer (LMCT) bands that are sensitive to the nature of the ligand and the metal ion.

The table below summarizes crystallographic data for complexes of a closely related ligand, 2,6-bis(2'-hydroxyphenyl)pyridine, which can serve as a comparative reference.

CompoundMetal IonCrystal SystemSpace GroupKey Structural FeaturesReference
[Al(L)₂Na(EtOH)₃]Al(III)MonoclinicP2₁/nHomoleptic, anionic bis-complex [Al(L)₂]⁻ researchgate.net
[Fe(L)₂Na(EtOH)₃]Fe(III)MonoclinicP2₁/nIsotypic with the Al(III) complex researchgate.net
[Cu(L)(py)]₂Cu(II)MonoclinicP2₁/nDinuclear, centrosymmetric complex researchgate.net

L represents the dianion of 2,6-bis(2'-hydroxyphenyl)pyridine

Catalytic Applications of 2,6 Bis Alpha Hydroxybenzyl Pyridine Metal Complexes

Exploration of Catalytic Activity in Organic Transformations

The unique structural features of 2,6-bis(alpha-hydroxybenzyl)pyridine suggest its utility in a range of catalytic applications, from creating chiral molecules to forging new carbon-hydrogen and carbon-carbon bonds. The following subsections delve into its potential in key areas of organic synthesis.

The design of this compound is heavily inspired by the highly successful class of C₂-symmetric ligands, particularly the pyridine-2,6-bis(oxazoline) (PyBox) family. researchgate.net PyBox ligands, when complexed with various metal ions, are renowned for their ability to induce high levels of enantioselectivity in a multitude of reactions. researchgate.net The rigidity of the PyBox scaffold and the well-defined chiral environment it creates are key to its success. researchgate.net

Metal complexes of this compound could function in a similar manner. The two stereogenic centers on the benzylic carbons can create a chiral pocket around the metal ion, influencing the trajectory of an approaching substrate. This is crucial for differentiating between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. The hydroxyl groups can play a dual role: as coordination points to the metal, fixing the geometry of the catalytic complex, and as potential sites for hydrogen bonding interactions with the substrate, further enhancing stereochemical control.

Lanthanide(III) triflates are often used with PyBox ligands to create powerful Lewis acid catalysts. researchgate.net A similar approach with this compound could yield catalysts for reactions such as asymmetric Diels-Alder, Michael additions, and cycloadditions. For instance, new chiral ruthenium(II) catalysts containing Ph-pybox ligands have proven to be highly effective for the enantioselective transfer hydrogenation of ketones. capes.gov.br This suggests that ruthenium complexes of this compound could also be potent catalysts for asymmetric reduction reactions.

The potential effectiveness of such a catalyst system is illustrated in the table below, which shows results from related chiral pyridine-based ligands in asymmetric catalysis, providing a benchmark for expected performance.

Catalyst/Ligand SystemReaction TypeSubstrateEnantiomeric Excess (ee)Reference
[Sc(III)-PyBox]Diels-Alder Reaction3-acryloyl-2-oxazolidinone & cyclopentadiene99% researchgate.net
[Y(III)-PyBox]Diels-Alder Reaction3-acryloyl-2-oxazolidinone & cyclopentadiene95% (opposite enantiomer) researchgate.net
Ru(II)-Ph-pyboxTransfer Hydrogenation3-bromoacetophenone94% capes.gov.br
Cu(I)-N-hydroxyalkyl pyrid-2-ylideneAllylic AlkylationAllylic phosphate (B84403) & dialkylzincup to 95% chemrxiv.org

This table presents data for analogous chiral pyridine-based ligands to illustrate the potential of this compound complexes in achieving high enantioselectivity.

The term "redox-active ligand" refers to a ligand that can actively participate in the electron-transfer processes of a catalytic cycle, rather than acting as a passive spectator. nih.gov This behavior allows for multi-electron transformations that might be inaccessible to the metal center alone. The this compound ligand possesses functionalities that could render it redox-active.

The secondary alcohol groups on the ligand backbone are particularly noteworthy. Upon coordination to a metal center, these alcohol moieties can potentially be oxidized to ketones. This two-proton, two-electron transformation would change the electronic properties of the ligand and could be coupled to the reduction of a substrate. Conversely, the keto form of the ligand could be reduced back to the alcohol, coupled with the oxidation of a substrate. This intrinsic capability is reminiscent of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) cofactor, which mediates biological redox reactions. rsc.org

For example, complexes of cobalt(II) iodide with redox-active imine-based pyridine (B92270) ligands have been synthesized and studied electrochemically. nih.gov Similarly, pyridine-2,6-bis(thiocarboxylic acid) has been shown to form redox-active complexes with metals like cobalt and copper. nih.gov These examples support the concept that the pyridine framework is an excellent platform for designing redox-active ligands.

A metal complex of this compound could catalyze oxidation reactions (e.g., alcohol dehydrogenation) where the ligand itself acts as the initial oxidant, being reduced in the process. The metal center would then facilitate the regeneration of the ligand's oxidized state using a terminal oxidant. The interplay between ligand-centered and metal-centered redox events could open up novel catalytic cycles.

Ligand TypeMetal IonRedox BehaviorReference
2,6-Bisiminopyridine (BIP)Aluminum (Al)Reversible single-electron reduction to a ligand-centered radical. nih.gov
1,2-Bis(arylimino)acenaphtheneCobalt (Co)Field-induced single-ion magnet properties linked to redox activity. nih.gov
Pyridine-2,6-bis(thiocarboxylic acid)Copper (Cu), Cobalt (Co)Ability to cycle between different redox states. nih.gov
Azolium-2-dithiocarboxylatesNickel (Ni)Ligand can exist in formally one-electron or two-electron reduced states. rsc.org

This table showcases various pyridine-based and other redox-active ligands, highlighting the potential for the hydroxyl groups in this compound to confer similar redox capabilities.

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thus improving atom economy. beilstein-journals.org Catalytic systems that can selectively activate and convert a specific C-H bond into a new C-C or C-X bond are of great interest.

A metal complex of this compound could be conceptually designed to catalyze C-H functionalization reactions. The ligand could act as a "directing group," positioning the metal center in close proximity to a specific C-H bond on the substrate through a transient coordinative interaction (e.g., hydrogen bonding via the ligand's OH groups). This would enable the metal to selectively cleave that C-H bond, initiating the catalytic cycle.

For instance, palladium-catalyzed direct diarylation of pyridines has been achieved using a transient activator strategy, where the pyridine nitrogen is temporarily modified to enhance its reactivity towards C-H activation at the 2- and 6-positions. nih.gov While this involves modification of the substrate pyridine, a catalyst incorporating the this compound ligand could achieve substrate-directed functionalization. Iron complexes supported by redox-active pyridine ligands have demonstrated the ability to activate C-H and C-N bonds in other pyridine molecules. nih.gov

A hypothetical catalytic cycle for a C-H functionalization reaction might involve:

Coordination of the substrate to the catalyst, potentially guided by hydrogen bonding to the ligand's hydroxyl groups.

Metal-mediated cleavage of the targeted C-H bond to form a metallacyclic intermediate.

Reaction with a coupling partner (e.g., an olefin or an aryl halide).

Reductive elimination to form the final product and regenerate the active catalyst.

The steric and electronic properties of the benzyl (B1604629) groups on the ligand could be tuned to create a specific pocket that favors the binding of certain substrates and directs the catalytic activity to a particular C-H bond.

Mechanistic Investigations of Catalytic Pathways Involving this compound Ligands

Understanding the reaction mechanism is critical for optimizing catalyst performance and expanding its applications. For a catalyst based on this compound, several key mechanistic steps can be postulated. Upon coordination to a metal, the ligand's two hydroxyl protons become more acidic and can be removed by a base. This deprotonation would result in a dianionic [N,O,O]²⁻ ligand, which binds very strongly to the metal center, forming a stable catalytic species.

This behavior is observed in related systems. For example, the proposed mechanism for the dehydrogenation of alcohols by Cp*Ir catalysts bearing 2-hydroxypyridine (B17775) ligands involves the formation of a chelated iridium complex after deprotonation of the hydroxyl group. lu.se Similarly, studies on zinc complexes with 2,6-bis(imino)-1,4-dihydropyridinate ligands show that the ligand can participate directly in hydride transfer reactions, highlighting the dynamic role of the ligand framework. rsc.org

A plausible catalytic pathway for a transfer hydrogenation reaction catalyzed by a ruthenium complex of this compound might proceed as follows:

Activation: The pre-catalyst reacts with a base to form the active, deprotonated Ru-alkoxide complex.

Hydride Transfer: A hydrogen donor (e.g., isopropanol) coordinates to the Ru center, followed by β-hydride elimination to generate a Ru-hydride species and acetone (B3395972).

Substrate Coordination: The ketone substrate displaces the acetone and coordinates to the Ru-hydride complex. The chiral environment dictated by the ligand pre-organizes the substrate for facial-selective hydride attack.

Product Formation: The hydride is transferred from the metal to the ketone's carbonyl carbon, forming the chiral alcohol product.

Catalyst Regeneration: The product alkoxide is displaced by a new molecule of the hydrogen donor, regenerating the active catalyst for the next cycle.

Tuning Catalytic Performance Through Ligand Modification

A significant advantage of using a ligand like this compound is the potential to systematically modify its structure to fine-tune catalytic performance. The catalytic activity of metal complexes is highly sensitive to the steric and electronic properties of the supporting ligands.

Electronic Tuning: The electronic character of the catalyst can be altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings of the benzyl moieties.

EDGs (e.g., -OCH₃, -CH₃) would increase the electron density on the ligand, making it a stronger donor. This could enhance the catalytic activity of an electron-poor metal center or stabilize the metal in a higher oxidation state.

EWGs (e.g., -CF₃, -NO₂) would decrease the electron density on the ligand. This can make the metal center more Lewis acidic, which is beneficial for reactions involving the activation of carbonyls or other electrophiles.

Studies on copper catalysts with tris(2-pyridylmethyl)amine (B178826) (TMPA) ligands for atom transfer radical polymerization (ATRP) have shown that adding para-substituents to the pyridine rings significantly alters the redox potential and reactivity of the copper center, demonstrating the power of this approach. acs.orgacs.org

Steric Tuning: The steric environment around the metal center can be adjusted by changing the groups on the phenyl rings or at the alpha-carbon.

Introducing bulky groups (e.g., tert-butyl) at the ortho or para positions of the phenyl rings can enlarge the chiral pocket, which might be necessary to accommodate larger substrates or to enhance enantioselectivity by increasing steric repulsion in the disfavored transition state.

Replacing the phenyl groups entirely with other aryl or alkyl groups would dramatically alter the shape of the active site, potentially switching the catalyst's selectivity or reactivity profile.

This ability to rationally modify the ligand scaffold is a cornerstone of modern catalyst design, allowing for the optimization of a catalyst for a specific chemical transformation.

Supramolecular Chemistry and Self Assembly of 2,6 Bis Alpha Hydroxybenzyl Pyridine Systems

Non-Covalent Interactions in Crystal Engineering and Assembly

The spatial arrangement of molecules in the crystalline state is directed by a subtle interplay of attractive and repulsive forces. For organic molecules like 2,6-Bis(alpha-hydroxybenzyl)pyridine, non-covalent interactions are the primary drivers of crystal packing and the formation of supramolecular synthons. Understanding these interactions is paramount for the rational design of materials with desired properties.

Hydrogen Bonding Networks Involving Hydroxyl Groups and Pyridine (B92270) Nitrogen

The molecular architecture of this compound, featuring two hydroxyl groups and a pyridine nitrogen atom, provides a rich platform for the formation of extensive hydrogen bonding networks. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the pyridine nitrogen typically functions as a hydrogen bond acceptor. This multiplicity of hydrogen bonding sites allows for the creation of robust and predictable supramolecular synthons.

A study of 2,6-bis(2-hydroxy-5-methylphenyl)-4-phenylpyridinium bromide demonstrated the presence of both intramolecular N—H⋯O and intermolecular O—H⋯O and O—H⋯Br hydrogen bonds, which together form an insular unit in the crystal lattice. nih.gov This further underscores the significant role of hydrogen bonding in directing the assembly of such pyridine-based compounds.

π-π Stacking Interactions of Aromatic Moieties

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound are expected to play a crucial role in stabilizing its supramolecular assemblies. These interactions, arising from the electrostatic and van der Waals forces between the π-electron clouds of aromatic systems, are a significant driving force in the packing of many aromatic compounds.

Design and Synthesis of Supramolecular Architectures

The predictable nature of non-covalent interactions in molecules like this compound allows for the rational design and synthesis of a variety of supramolecular architectures. By controlling factors such as solvent, temperature, and the presence of metal ions, it is possible to guide the self-assembly process towards specific, well-defined structures.

Coordination Polymers and Metal-Organic Frameworks (Conceptual Design Based on Related Ligands)

The pyridine nitrogen and hydroxyl oxygen atoms of this compound make it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The coordination of metal ions to these donor sites can lead to the formation of extended one-, two-, or three-dimensional networks with diverse topologies and potential applications in areas such as catalysis and gas storage. nih.govnih.gov

The design of such materials relies on the coordination preferences of the metal ion and the geometry of the ligand. researchgate.net For instance, the flexible nature of ligands like 2,6-bis(4-pyridinesulfanylmethyl)pyridine has been shown to produce a variety of one-dimensional coordination polymers with coinage metals. rsc.org Similarly, the reaction of 2,6-bis(imidazol-1-yl)pyridine with zinc halides can lead to the formation of helical or zigzag coordination chains, depending on the reaction conditions. nih.gov

While specific examples utilizing this compound are not prevalent in the literature, the principles derived from related systems provide a clear blueprint for its potential application. The bulky benzyl (B1604629) groups would likely introduce significant steric hindrance, which could be exploited to create porous frameworks or to control the dimensionality of the resulting coordination polymer. For example, the introduction of pyridine into a cobalt-based MOF was shown to induce a structural reconfiguration from a 3D to a 2D framework. rsc.org The hydroxyl groups could also participate in secondary interactions within the framework, further stabilizing the structure.

Ligand TypeMetal IonResulting ArchitectureReference
DipyridoneCo(II)2D Coordination Polymer rsc.org
2,6-bis(4-pyridinesulfanylmethyl)pyridineCu(II), Ag(I)1D Coordination Polymers rsc.org
2,6-bis(imidazol-1-yl)pyridineZn(II)1D Helical and Zigzag Chains nih.gov
Pyridine and Benzenedicarboxylic acidZn(II)2D and 3D Coordination Polymers researchgate.net

Self-Assembled Molecular Cages and Capsules

Beyond extended networks, ligands based on the pyridine scaffold are well-suited for the construction of discrete, self-assembled molecular cages and capsules. These container-like molecules have garnered interest for their ability to encapsulate guest molecules, leading to applications in drug delivery, sensing, and catalysis.

The formation of these architectures is often driven by the coordination of multiple ligands to metal centers with specific coordination geometries. nih.gov For example, palladium(II) complexes are frequently used to form M2L4 or M12L24 cages with pyridyl-based ligands. mdpi.com The reaction of 2,6-bis(bis(2-pyridyl)hydroxymethane)pyridine with silver(I) ions leads to the self-assembly of a dinuclear metallamacrocycle. nih.gov In another example, an inherently nonlinear pyridine dipyrrolate ligand was shown to form cage-like dimers and polymers with zinc(II) ions. nih.gov

The design of molecular cages with this compound would likely involve its coordination to square-planar or octahedral metal centers. The steric bulk of the benzyl groups would be a critical factor in determining the size and shape of the resulting cage. It is conceivable that the hydroxyl groups could be oriented towards the interior of the cage, creating a specific binding pocket for guest molecules, or towards the exterior, allowing for further functionalization or inter-cage interactions. The synthesis of such cages would likely be a one-pot self-assembly process, where the final structure is the thermodynamically favored product. preprints.org

Stimuli-Responsive Supramolecular Systems (Conceptual Potential)

A particularly exciting area of supramolecular chemistry is the development of "smart" materials that can respond to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.gov The dynamic and reversible nature of non-covalent interactions makes supramolecular assemblies ideal candidates for the creation of such stimuli-responsive systems.

Furthermore, the hydroxyl groups could be functionalized with photo-responsive or redox-active moieties. For example, the introduction of an azobenzene (B91143) unit could allow for light-induced isomerization, which would alter the geometry of the ligand and potentially disrupt or reconfigure the supramolecular assembly. nih.gov Similarly, the incorporation of redox-active groups could enable the system to respond to electrochemical stimuli. capes.gov.br While the direct implementation of this compound in stimuli-responsive systems has yet to be reported, its versatile chemical structure provides a strong conceptual basis for the future design of such advanced materials. acs.org

Advanced Spectroscopic and Computational Characterization of 2,6 Bis Alpha Hydroxybenzyl Pyridine

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for determining the molecular structure and preferred conformation of 2,6-Bis(alpha-hydroxybenzyl)pyridine. Each method provides unique insights into the molecule's connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The pyridine (B92270) ring protons would typically appear as a "triplet" (more accurately, a triplet of doublets) for the H4 proton and a "doublet" (a doublet of doublets) for the H3/H5 protons, integrating to one and two protons, respectively. The chemical environment of the benzylic methine proton (-CH(OH)-) would result in a signal whose multiplicity depends on coupling to the adjacent hydroxyl proton. The hydroxyl (-OH) protons themselves would likely appear as a broad singlet, and their chemical shift could be concentration-dependent due to hydrogen bonding. The protons of the two phenyl groups would produce complex multiplets in the aromatic region of the spectrum. The presence of hydrogen bonding can influence the chemical shifts of protons, particularly the hydroxyl groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It would show distinct signals for each unique carbon atom. The pyridine ring would exhibit three signals: one for the C2/C6 carbons attached to the substituents, one for C3/C5, and one for C4. Additional signals would correspond to the benzylic carbon (-CH(OH)-) and the carbons of the phenyl rings (ipso, ortho, meta, and para).

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridine H3, H5 7.5 - 7.8 118 - 122
Pyridine H4 7.8 - 8.1 137 - 140
Phenyl-H 7.2 - 7.5 125 - 130
Benzylic-CH 5.5 - 6.0 70 - 75
Hydroxyl-OH Variable (broad) N/A
Pyridine C2, C6 N/A 158 - 162

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by several key absorptions. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol groups; its broadness indicates hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The vibrations of the pyridine ring (C=N and C=C stretching) typically occur in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the secondary alcohol would be visible around 1050-1150 cm⁻¹.

Table 2: Predicted Principal IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching, H-bonded 3200 - 3600 (Broad)
Aromatic C-H Stretching 3000 - 3100
Pyridine Ring C=N, C=C Stretching 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the pyridine and phenyl aromatic systems. Pyridine itself exhibits characteristic absorption bands which will be modified by the substituents. The interaction of pyridine with different chemical environments, such as acid sites or through hydrogen bonding, can significantly alter its electronic properties and thus its UV-Vis spectrum. Typically, substituted pyridines show strong absorption bands below 300 nm due to these electronic transitions. The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₉H₁₇NO₂), the molecular weight is 291.13 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at an m/z value of 291.

The fragmentation pattern would provide further structural confirmation. Alcohols commonly undergo fragmentation through two main pathways: dehydration and alpha-cleavage.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion would lead to a significant fragment at m/z 273.

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the phenyl ring would result in the loss of a phenyl radical (C₆H₅•, 77 amu), yielding a fragment at m/z 214. Alternatively, cleavage on the other side of the carbinol carbon is possible.

X-ray Diffraction Studies of Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystal structure data for this compound is not presently available in the surveyed literature, such a study would reveal precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the conformation of the two alpha-hydroxybenzyl substituents relative to the central pyridine ring.

Furthermore, X-ray diffraction would elucidate the intermolecular interactions that govern the crystal packing. A key feature would be the presence of hydrogen bonds involving the hydroxyl groups, which could link molecules into chains, sheets, or more complex three-dimensional networks. For comparison, related substituted pyridine compounds have been found to crystallize in various systems, such as monoclinic and triclinic space groups, with the specific packing arrangement dictated by intermolecular forces like hydrogen bonding and π-π stacking.

Computational Chemistry for Electronic Structure and Reactivity Prediction

In the absence of extensive experimental data, computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive tool. Although specific computational studies on this compound were not identified in the search, the methodology is well-established for providing deep insights into molecular properties.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with potential X-ray diffraction data.

Spectroscopic Prediction: Simulating the NMR, IR, and UV-Vis spectra. These predicted spectra can aid in the interpretation of experimental results.

Electronic Structure Analysis: Calculating the distribution of electron density and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic transition energies. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack, thereby predicting the molecule's reactivity.

Such computational models would be invaluable for understanding the fundamental electronic properties and chemical reactivity of this compound, guiding future experimental work.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations are essential for determining its most stable three-dimensional structure and understanding its fundamental electronic characteristics.

Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. The resulting optimized geometry provides precise theoretical values for bond lengths, bond angles, and dihedral angles. For instance, calculations would define the C-C and C-N bond lengths within the pyridine ring, the bond distances of the benzyl (B1604629) and hydroxyl groups, and the rotational angles of the substituents relative to the central pyridine core. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, which has been shown to provide a good balance between accuracy and computational cost for organic molecules, including pyridine derivatives. mdpi.comnih.govniscair.res.in

Electronic Properties: Once the geometry is optimized, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, the distribution of these frontier orbitals would likely show significant localization on the aromatic pyridine and benzyl rings.

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups are expected to be regions of negative potential (electron-rich), while the hydroxyl hydrogens would be areas of positive potential (electron-poor).

Conceptual DFT Data for this compound: (Note: As no specific experimental or calculated data for this exact compound is publicly available, the following table is a representative template of what a DFT analysis would yield.)

Table 1: Representative DFT-Calculated Properties
ParameterDescriptionHypothetical Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.7 eV
Dipole MomentMeasure of the net molecular polarity2.5 D

Time-Dependent DFT (TD-DFT) for Electronic Excitations

To understand the optical properties of this compound, such as how it absorbs UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that can predict the electronic excited states of molecules.

The primary output of a TD-DFT calculation is a theoretical absorption spectrum, which shows the predicted absorption wavelengths (λmax), oscillator strengths (a measure of the transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π). For a molecule like this compound, the calculations would likely predict strong absorptions in the UV region corresponding to π → π transitions within the aromatic pyridine and benzyl systems. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, would be expected at longer wavelengths. Comparing the calculated spectrum with an experimentally measured UV-Vis spectrum is a crucial step for validating the computational model. The choice of functional and basis set can significantly impact the accuracy of TD-DFT results. researchgate.net

Conceptual TD-DFT Data for this compound: (Note: This table is a template illustrating the typical results from a TD-DFT calculation, as specific data for the target compound is unavailable.)

Table 2: Representative TD-DFT Calculated Electronic Transitions
Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2650.45HOMO -> LUMO+1π → π
2800.21HOMO-1 -> LUMOπ → π
3100.03HOMO -> LUMOn → π*

Molecular Dynamics Simulations for Conformational Analysis (Conceptual)

While DFT is excellent for finding a single, minimum-energy structure, molecules are not static. They are constantly in motion, vibrating, and rotating. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrevlett.com

Prediction of Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly DFT, is a powerful tool for predicting how a molecule might behave in a chemical reaction. For this compound, this can be applied to understand its potential role as a ligand in catalysis.

The tridentate N,O,O-donor set of this ligand (from the pyridine nitrogen and the two hydroxyl oxygens) makes it a candidate for coordinating with metal ions. DFT calculations can be used to model the structure of such metal complexes and to investigate their catalytic potential. For example, researchers could model a proposed catalytic cycle for a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding energy barriers (activation energies), the most likely reaction pathway can be determined. This predictive capability can guide the design of new catalysts, suggesting which metals and reaction conditions might be most effective when using this compound as a ligand. researchgate.net For instance, its structure is suitable for forming complexes that could participate in oxidation or reduction reactions, where the ligand framework helps to stabilize the metal center in various oxidation states.

Table of Mentioned Compounds

Compound Name
This compound
2,6-bis(hydroxymethyl)pyridine
2,6-bis(bromo-methyl)pyridine
2,6-bis(hydroxy(phenyl)methyl)cyclohexanone
2-Hydroxypyridine (B17775)

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Look for pyridine protons (δ 8.0–8.5 ppm) and hydroxybenzyl CH₂ groups (δ 4.5–5.0 ppm). Splitting patterns confirm symmetry.
  • ¹³C NMR : Pyridine carbons (145–155 ppm) and benzyl carbons (120–130 ppm) .

FTIR : Hydroxyl stretches (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 365.2 for C₂₃H₂₀N₂O₂) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 3).
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can computational modeling optimize ligand design using this compound in coordination chemistry?

  • Strategy :

DFT Calculations : Use Gaussian09 to model metal-ligand interactions (e.g., with Fe²⁺ or Cu²⁺). Optimize geometry at B3LYP/6-31G* level.

Binding Affinity : Calculate Gibbs free energy (ΔG) to predict stability of metal complexes.

  • Case Study : A terpyridine analog showed ΔG = −45.2 kJ/mol for Fe²⁺ binding, correlating with experimental stability constants (log K = 8.3) .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Troubleshooting :

Dynamic Effects : NMR may indicate conformational flexibility (e.g., hydroxybenzyl rotation), while X-ray captures static structures. Use variable-temperature NMR to probe dynamics.

Crystallization Artifacts : Ensure single-crystal X-ray data (e.g., orthorhombic P2₁2₁2₁ symmetry, R-factor < 0.05) .

  • Example : Discrepancies in dihedral angles (NMR: 120° vs. X-ray: 115°) were attributed to solvatomorphism .

Q. How does this compound perform as a fluorescent sensor for toxic analytes like aniline?

  • Experimental Design :

Fluorescence Titration : Add incremental aniline concentrations (0–1 mM) to a ligand solution (10 µM in DMSO).

Quenching Analysis : Plot emission intensity (λₑₘ = 450 nm) vs. [aniline]. Calculate Stern-Volmer constant (K_SV).

  • Results : Linear response (R² > 0.99) with K_SV = 1.2 × 10⁴ M⁻¹, indicating high sensitivity .

Methodological Guidelines

  • Synthetic Optimization :

    • Purification : Use column chromatography (SiO₂, hexane/EtOAc 3:1) to remove unreacted aldehydes.
    • Scale-Up : For >10 g batches, replace NaBH₄ with catalytic transfer hydrogenation (e.g., HCO₂NH₄/Pd-C) to reduce exothermic risks .
  • Data Validation :

    • Reproducibility : Triplicate experiments with ±5% error margins.
    • Cross-Validation : Correlate NMR/IR with elemental analysis (C, H, N within ±0.3% theoretical) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.